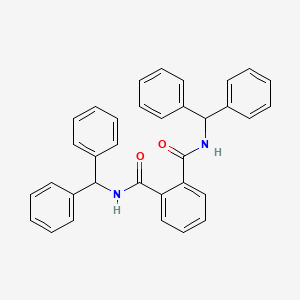

N,N'-bis(diphenylmethyl)phthalamide

Description

The exact mass of the compound this compound is 496.215078140 g/mol and the complexity rating of the compound is 631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-N,2-N-dibenzhydrylbenzene-1,2-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28N2O2/c37-33(35-31(25-15-5-1-6-16-25)26-17-7-2-8-18-26)29-23-13-14-24-30(29)34(38)36-32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24,31-32H,(H,35,37)(H,36,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDUOIUZGGCSNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N'-bis(diphenylmethyl)phthalamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for N,N'-bis(diphenylmethyl)phthalamide, a diamide derivative of phthalic acid. Two primary synthetic routes are detailed, one commencing from phthaloyl chloride and the other from phthalic anhydride, both utilizing diphenylmethanamine as the key reagent. This document furnishes detailed experimental protocols, characterization data, and a discussion of the potential biological significance of this class of compounds. The information presented herein is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Phthalamides, N,N'-disubstituted derivatives of phthalic acid, represent a class of compounds with potential applications in materials science and medicinal chemistry. Their structural rigidity, imparted by the benzene ring, combined with the diverse functionalities that can be introduced via the amide substituents, makes them attractive targets for synthesis. This compound, with its bulky diphenylmethyl groups, is a molecule of interest for studying the impact of steric hindrance on molecular conformation and biological activity. This guide outlines two viable and accessible synthetic methodologies for its preparation in a laboratory setting.

Synthetic Pathways

The synthesis of this compound can be chiefly accomplished through two distinct pathways, differing in the choice of the phthalic acid derivative used as the starting material.

Pathway A initiates with the more reactive phthaloyl chloride, which readily undergoes nucleophilic acyl substitution with diphenylmethanamine.

Pathway B employs the more economical and stable phthalic anhydride. This route proceeds through an initial ring-opening reaction to form a phthalamic acid intermediate, which subsequently reacts with a second equivalent of the amine to yield the final product.

A logical diagram of the synthetic approaches is presented below.

Figure 1: Synthetic approaches to this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound via the two proposed pathways.

Pathway A: From Phthaloyl Chloride

This method involves the direct reaction of phthaloyl chloride with two equivalents of diphenylmethanamine. The high reactivity of the acid chloride allows for rapid reaction, often at low temperatures. A base is typically added to neutralize the hydrogen chloride gas that is evolved.

Experimental Protocol:

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diphenylmethanamine (2.0 equivalents) and anhydrous dichloromethane (DCM, 100 mL).

-

Base Addition: Add triethylamine (2.2 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition: Dissolve phthaloyl chloride (1.0 equivalent) in anhydrous DCM (50 mL) and add it dropwise to the stirred reaction mixture over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.

-

Work-up:

-

Wash the reaction mixture sequentially with 1N HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford this compound as a solid.

Pathway B: From Phthalic Anhydride

This pathway involves the reaction of phthalic anhydride with two equivalents of diphenylmethanamine. The reaction can be performed in a one-pot fashion at elevated temperatures, often in a high-boiling point solvent like glacial acetic acid.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phthalic anhydride (1.0 equivalent) and diphenylmethanamine (2.0 equivalents).

-

Solvent Addition: Add glacial acetic acid (100 mL) to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker of ice-water (200 mL) with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

-

Purification: The crude product can be further purified by recrystallization from ethanol or another suitable solvent to yield pure this compound.

Quantitative Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Predicted Melting Point (°C) |

| Phthaloyl Chloride | C₈H₄Cl₂O₂ | 203.02 | Colorless to yellow liquid | 15-16 |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | White solid | 131-134 |

| Diphenylmethanamine | C₁₃H₁₃N | 183.25 | Colorless to pale yellow liquid | 34-36 |

| This compound | C₃₄H₂₈N₂O₂ | 496.61 | White to off-white solid | >200 |

Characterization Data

The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques.

Expected Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.20-7.40 (m, 24H, Ar-H)

-

δ 6.50-6.70 (d, 2H, CH-NH)

-

δ 7.50-7.70 (m, 4H, Phthaloyl-H)

-

δ 8.00-8.20 (br s, 2H, NH)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 168.0 (C=O)

-

δ 142.0, 135.0, 132.0, 129.0, 128.5, 127.5 (Ar-C)

-

δ 58.0 (CH-NH)

-

-

Infrared (IR) (KBr, cm⁻¹):

-

3300-3400 (N-H stretch)

-

3030 (C-H aromatic stretch)

-

1640 (C=O amide I stretch)

-

1540 (N-H bend, amide II)

-

-

Mass Spectrometry (MS):

-

Expected [M+H]⁺: 497.22

-

Potential Biological Significance and Screening Workflow

While the specific biological activities of this compound are not extensively documented, the broader class of phthalamide and phthalimide derivatives has been shown to exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.[1][2][3] The presence of the bulky, lipophilic diphenylmethyl groups may influence the compound's ability to interact with biological targets.

A general workflow for the preliminary biological evaluation of the synthesized this compound is proposed below.

References

An In-Depth Technical Guide to N,N'-bis(diphenylmethyl)phthalamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-bis(diphenylmethyl)phthalamide is a dicarboxamide derivative of phthalic acid. This guide provides a comprehensive overview of its predicted chemical properties, structural features, and potential synthetic methodologies. The presence of the bulky, non-polar diphenylmethyl groups is anticipated to significantly influence its physical and chemical characteristics, making it a molecule of interest for applications in materials science and medicinal chemistry.

Chemical Structure

The chemical structure of this compound consists of a central phthalamide core, derived from phthalic acid, where the two amide nitrogen atoms are each substituted with a diphenylmethyl group.

Systematic Name: N,N'-bis(diphenylmethyl)benzene-1,2-dicarboxamide

Molecular Formula: C₃₄H₂₈N₂O₂

Structure:

Caption: Chemical structure of this compound.

Predicted Chemical and Physical Properties

The introduction of two bulky diphenylmethyl groups is expected to impart specific properties to the phthalamide scaffold.

| Property | Predicted Value | Basis for Prediction |

| Molecular Weight | 496.61 g/mol | Calculated from the molecular formula (C₃₄H₂₈N₂O₂). |

| Appearance | White to off-white crystalline solid | Based on the typical appearance of similar aromatic amides. |

| Melting Point | > 200 °C | The large, rigid structure with potential for intermolecular π-stacking from the phenyl rings would likely result in a high melting point. |

| Solubility | Insoluble in water. Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., DMSO, DMF). | The large hydrophobic surface area from the diphenylmethyl groups will dominate, leading to poor aqueous solubility. Solubility in organic solvents is expected due to the non-polar nature of the substituents. |

| LogP | High (estimated > 5) | The presence of four phenyl rings and a large carbon framework suggests a high degree of lipophilicity. |

Predicted Spectral Data

Spectroscopic analysis would be crucial for the characterization of this compound. The following are predicted key spectral features:

| Spectroscopy | Predicted Key Features |

| ¹H NMR | - Aromatic protons (phthaloyl): Multiplet in the region of δ 7.5-7.9 ppm. - Aromatic protons (diphenylmethyl): Multiple signals in the region of δ 7.2-7.5 ppm. - Methine proton (-CH-): A signal around δ 6.0-6.5 ppm, likely a triplet or doublet of doublets depending on coupling with the amide proton. - Amide proton (-NH-): A broad signal, the chemical shift of which would be concentration and solvent dependent. |

| ¹³C NMR | - Carbonyl carbons (C=O): Signals in the range of δ 165-170 ppm. - Aromatic carbons: Multiple signals between δ 120-145 ppm. - Methine carbon (-CH-): A signal around δ 50-60 ppm. |

| Infrared (IR) | - N-H stretch: A band around 3300 cm⁻¹ (may be broad). - C=O stretch (amide I): A strong absorption band around 1640-1680 cm⁻¹. - N-H bend (amide II): A band around 1520-1550 cm⁻¹. - C-H stretch (aromatic): Bands above 3000 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak at m/z = 496.2151 (for [M]⁺) or 497.2229 (for [M+H]⁺) in high-resolution mass spectrometry. - Fragmentation: Characteristic fragments would include the loss of one or both diphenylmethyl groups. |

Experimental Protocols: Proposed Synthesis

A plausible synthetic route to this compound would involve the reaction of phthaloyl chloride with two equivalents of diphenylmethylamine.

Reaction: Phthaloyl Chloride + 2 Diphenylmethylamine → this compound + 2 HCl

Detailed Methodology:

-

Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of diphenylmethylamine (2.0 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine, 2.2 equivalents) to act as a scavenger for the HCl byproduct.

-

Addition of Reactant: The flask is cooled in an ice bath (0 °C). A solution of phthaloyl chloride (1.0 equivalent) in the same anhydrous solvent is added dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is quenched by the addition of water. The organic layer is separated, washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) or by column chromatography on silica gel.

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications and Research Directions

Given the predicted properties, this compound could be explored in several areas:

-

Material Science: The rigid and bulky nature of the molecule might lead to materials with high thermal stability and interesting packing properties in the solid state.

-

Drug Development: Phthalamide derivatives have a wide range of biological activities. The lipophilic diphenylmethyl groups could enhance membrane permeability and interaction with hydrophobic binding pockets of biological targets. Further research would be needed to investigate its potential pharmacological effects.

-

Host-Guest Chemistry: The phthalamide core can act as a hydrogen bond donor and acceptor, while the diphenylmethyl groups provide a hydrophobic cleft, suggesting potential applications in molecular recognition and as a building block for supramolecular assemblies.

Conclusion

While this compound is not a widely characterized compound, its structure suggests a molecule with distinct chemical and physical properties. This guide provides a foundational understanding for researchers interested in its synthesis and potential applications. Experimental validation of the predicted properties and exploration of its utility in various scientific fields are promising avenues for future research.

N,N'-bis(diphenylmethyl)phthalamide: A Technical Guide to a Potential Biologically Active Molecule

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N,N'-bis(diphenylmethyl)phthalamide, a molecule of interest due to its core phthalamide structure and diphenylmethyl substituents, both of which are found in numerous biologically active compounds. In the absence of direct experimental data for this specific molecule, this document synthesizes information from related compounds to propose a plausible synthetic route, hypothesize potential mechanisms of action, and provide a framework for future research.

Introduction

This compound is a derivative of phthalamide, which is benzene-1,2-dicarboxamide. The core structure consists of a benzene ring with two adjacent carboxamide groups. In this specific molecule, the nitrogen atom of each amide group is substituted with a diphenylmethyl (also known as a benzhydryl) group. The presence of the phthalamide core and the bulky, lipophilic diphenylmethyl groups suggests that this compound may possess interesting pharmacological properties.

Phthalamide derivatives have a rich history in medicinal chemistry, with a wide array of documented biological activities including anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer effects[1][2][3]. The diphenylmethyl moiety is also a key structural feature in several drugs, contributing to their receptor binding and pharmacokinetic profiles.

Proposed Synthesis

The synthesis of N,N'-disubstituted phthalamides is not as common as N-monosubstituted phthalimides, which are readily prepared via the Gabriel synthesis from phthalic anhydride and a primary amine[4][5]. For a disubstituted phthalamide, a plausible synthetic route would involve the reaction of a phthaloyl dihalide, such as phthaloyl chloride, with two equivalents of the corresponding amine.

Below is a proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Phthaloyl Chloride

-

To a stirred solution of phthalic acid (1 equivalent) in an anhydrous solvent such as toluene, add thionyl chloride (2.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC or GC until the starting material is consumed.

-

Allow the mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield crude phthaloyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude phthaloyl chloride (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or THF.

-

To this solution, add diphenylmethylamine (2.2 equivalents) and a non-nucleophilic base such as triethylamine (2.5 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Mechanisms of Action in Biological Systems

Given the structural features of this compound, several potential mechanisms of action can be hypothesized.

Anti-inflammatory Activity

Many phthalamide derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or by modulating inflammatory signaling pathways[6][7]. The bulky diphenylmethyl groups may facilitate binding to hydrophobic pockets in enzymes like COX-2.

A key signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Some phthalimides are known to suppress the activation of NF-κB, which in turn downregulates the expression of pro-inflammatory cytokines like TNF-α and IL-1β.

Central Nervous System (CNS) Activity

The diphenylmethyl moiety is a common feature in CNS-active drugs. For instance, modafinil, a wakefulness-promoting agent, contains a diphenylmethylsulfinyl group[8]. The lipophilicity imparted by the two diphenylmethyl groups in this compound may allow it to cross the blood-brain barrier. Phthalimide derivatives have also been investigated as anticonvulsants, with some acting as sodium channel blockers[9]. Therefore, it is plausible that this compound could exhibit CNS activity, potentially as an anticonvulsant or modulator of neurotransmitter systems.

Anticancer Activity

Numerous phthalimide derivatives have been developed as anticancer agents[10]. The most famous example is thalidomide and its analogs (lenalidomide and pomalidomide), which exert their effects in part by binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins. While the structure of this compound is significantly different from these immunomodulatory drugs (IMiDs), the phthalimide core is a known pharmacophore for anticancer activity. Its potential anticancer effects could be mediated through various mechanisms, such as induction of apoptosis, cell cycle arrest, or inhibition of angiogenesis.

Quantitative Data on Related Compounds

As there is no available data for this compound, the following table summarizes the biological activities of various classes of phthalamide derivatives to provide a contextual understanding of the potential of this scaffold.

| Class of Phthalamide Derivative | Example Compound(s) | Biological Activity | Quantitative Data (Example) | Reference(s) |

| Anti-inflammatory | Phthalimide-based COX-2 inhibitors | Selective COX-2 inhibition | IC₅₀ = 0.18 µM for a potent derivative | [2] |

| Compound IIh | Inhibition of NO production | IC₅₀ = 8.7 µg/mL in LPS-stimulated RAW264.7 cells | [7] | |

| Anticonvulsant | N-phenyl phthalimide derivatives | Sodium channel antagonism | More potent than phenytoin in some models | [9] |

| Anticancer | Thalidomide, Lenalidomide | Immunomodulatory, anti-angiogenic | Lenalidomide IC₅₀ ~1 µM in multiple myeloma cells | [11] |

| Indole-containing phthalimides | Topoisomerase II DNA gyrase binding | Broad-spectrum anticancer activity | [10] | |

| Antimicrobial | Phthalimide-indole conjugates | Antibacterial and antifungal | 53-67% of erythromycin activity | [10] |

Representative Experimental Protocols

To facilitate future research on this compound, a detailed protocol for a common in vitro assay to assess anti-inflammatory activity is provided below.

In Vitro Anti-inflammatory Activity Assay: Measurement of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (test compound)

-

Dimethyl sulfoxide (DMSO)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard

-

96-well cell culture plates

-

Cell incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37 °C with 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1% to avoid cytotoxicity.

-

Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with DMSO) and a positive control (e.g., a known iNOS inhibitor).

-

-

Stimulation: After 1 hour of pre-treatment with the compound, add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells (which receive 10 µL of medium).

-

Incubation: Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

-

Add 50 µL of Griess Reagent A to each well containing the supernatant and standards.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples using the sodium nitrite standard curve.

-

Determine the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated vehicle control.

-

Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).

-

-

Cell Viability Assay: Perform a parallel cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

Conclusion

While this compound is a molecule for which specific biological data is not yet available, its structural components suggest a high potential for pharmacological activity. The well-established biological relevance of the phthalamide core, combined with the properties of the diphenylmethyl moiety, makes this compound an interesting candidate for investigation in areas such as inflammation, neuroscience, and oncology. The proposed synthetic route and experimental protocols in this guide provide a solid foundation for researchers to begin exploring the therapeutic potential of this and related molecules. Future studies are warranted to synthesize and characterize this compound and to elucidate its mechanism of action in various biological systems.

References

- 1. biomedgrid.com [biomedgrid.com]

- 2. biomedgrid.com [biomedgrid.com]

- 3. researchgate.net [researchgate.net]

- 4. byjus.com [byjus.com]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modafinil - Wikipedia [en.wikipedia.org]

- 9. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, biological evaluations, molecular docking, and in vivo studies of novel phthalimide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. globalresearchonline.net [globalresearchonline.net]

A Technical Guide to N,N'-Disubstituted Phthalamides and Their Analogs: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

The phthalimide scaffold, a bicyclic non-aromatic nitrogen heterocycle, is a recognized "privileged pharmacophore" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of clinically significant drugs such as thalidomide, lenalidomide, and pomalidomide.[1] These molecules and their analogs exhibit potent anti-inflammatory, immunomodulatory, anti-angiogenic, and anticancer properties.[1][2]

While a specific literature review for N,N'-bis(diphenylmethyl)phthalamide did not yield dedicated studies, this technical guide provides a comprehensive overview of its structural analogs, focusing on N-substituted and bis-phthalimides. We will delve into their synthesis, diverse pharmacological activities, and the experimental methodologies used for their evaluation. This guide aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the versatile phthalimide core.

Synthesis of Phthalamide Analogs

The synthesis of N-substituted phthalimides is typically straightforward and efficient. The most common methods involve the condensation of phthalic anhydride with a primary amine.[1][3] For the synthesis of bis-phthalimides, a diamine is reacted with phthalic anhydride.

General Synthetic Pathways

Two classical and widely used methods for synthesizing phthalimide derivatives are:

-

Reaction of Phthalic Anhydride with Amines: This is the most direct route, where phthalic anhydride is reacted with a primary amine or diamine, often at elevated temperatures or in the presence of a catalyst, to yield the corresponding N-substituted phthalimide or bis-phthalimide.[1][3] The reaction proceeds through a phthalamic acid intermediate, which then undergoes cyclodehydration.

-

Gabriel Synthesis: This method is primarily used to synthesize primary amines but involves the formation of an N-alkyl phthalimide as a key intermediate.[4][5] The phthalimide anion acts as a nucleophile to displace a halide from an alkyl halide.[5] The resulting N-alkyl phthalimide can then be cleaved to release the primary amine.[4][5]

Modern synthetic approaches often employ microwave irradiation or catalysts like sulphamic acid to reduce reaction times and improve yields.[3][6][7] For the production of bis(phthalimide)s from substituted phthalic anhydrides, imidization catalysts such as quaternary ammonium or phosphonium salts have been shown to achieve high conversion rates in commercially viable timeframes.[8]

Caption: General synthesis of N-substituted phthalimides.

Representative Experimental Protocol: Synthesis of N-Phenylphthalimide

The following protocol is a generalized example for the synthesis of an N-aryl phthalimide using a catalyst.[3]

Materials:

-

Phthalic anhydride (1 equivalent)

-

Aniline (1 equivalent)

-

Sulphamic acid (10 mol%)

-

Water

-

Ethyl acetate

Procedure:

-

A mixture of phthalic anhydride, aniline, and sulphamic acid is heated at an appropriate temperature (e.g., 110-130°C) for a short duration (e.g., 5-10 minutes).[7]

-

The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water.

-

The solid product that precipitates is collected by vacuum filtration.

-

The crude product is washed with ethyl acetate to remove any unreacted starting materials and impurities.

-

The resulting N-phenylphthalimide is dried, and its identity and purity are confirmed by melting point determination and spectroscopic methods (e.g., IR, 1H NMR, and Mass Spectrometry).[3]

Biological Activities of Phthalamide Analogs

Phthalimide derivatives have been extensively explored for a wide array of pharmacological activities. Below is a summary of some of the key therapeutic areas where these compounds have shown promise.

Anti-inflammatory Activity

Many phthalimide analogs have demonstrated significant anti-inflammatory properties. Their mechanism of action is often linked to the downregulation of pro-inflammatory mediators. For instance, certain phthalimide derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[9] This inhibition can be achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[9] The anti-inflammatory effects of some of these compounds are associated with the suppression of the Toll-like receptor (TLR)4 signaling pathway.[9]

Anticancer and Cytotoxic Activity

The anticancer potential of phthalimides is well-documented, with thalidomide and its analogs being prime examples. Novel synthesized bis-phthalimide and thalidomide ester derivatives have been evaluated for their in vitro cytotoxicity against cancer cell lines such as Hep-G2 (liver cancer) and MCF-7 (breast cancer), with some compounds showing significant antitumor potency.[10] The fusion of a phthalimide ring with other bioactive scaffolds, like benzothiazole, has also led to the discovery of new compounds with cytotoxic properties against human cervical cancer cell lines.[2]

Anti-angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[2] Phthalimide derivatives, including thalidomide, are known for their anti-angiogenic properties.[2] Newer analogs have been designed to retain this activity while minimizing side effects like teratogenicity by eliminating chiral centers.[2] The anti-angiogenic potential of these compounds has been demonstrated in in vitro 3D microfluidic models and in vivo using zebrafish embryos.[2]

Anticonvulsant Activity

The isoindoline-1,3-dione ring system, the core of phthalimide, has been a fruitful scaffold for the development of anticonvulsant agents, an activity that was recognized with the initial marketing of thalidomide.[6] A variety of N-substituted phthalimides have been synthesized and screened for their anticonvulsant potential using models such as the subcutaneous pentylenetetrazole-induced seizure (scPTZ) and maximal electroshock seizure (MES) tests.[6][11] Structure-activity relationship studies have indicated that the nature and position of substituents on the N-phenyl ring and the phthalimide ring itself significantly influence the anticonvulsant efficacy.[11]

Other Biological Activities

Beyond the activities mentioned above, phthalimide analogs have been investigated for a range of other therapeutic applications, including:

-

Anti-schistosomal activity: Against the parasitic blood flukes of the Schistosoma genus.[12]

-

Antimicrobial activity: Against various strains of Gram-positive and Gram-negative bacteria and fungi.[13][14]

-

Analgesic and hypolipidemic functions. [2]

Quantitative Data Summary

The following table summarizes quantitative biological activity data for a selection of phthalimide analogs from the literature.

| Compound ID | Biological Activity | Assay | Result | Reference |

| IIh | Anti-inflammatory | LPS-stimulated NO production in RAW264.7 cells | IC50 = 8.7 µg/mL | [9] |

| 4-amino-N-(2-methylphenyl)-phthalimide | Anticonvulsant | Anti-MES (mice, i.p.) | ED50 = 47.61 µmol/kg | [11] |

| 4-amino-N-(2,6-dimethylphenyl)-phthalimide | Anticonvulsant | Anti-MES (rats, oral) | ED50 = 25.2 µmol/kg | [11] |

| Phthalimide derivatives 6, 9b, 10d, 11, and 12 | Cytotoxic | In vitro against Hep-G2 and MCF-7 cells | Significant antitumor potency | [10] |

Mechanisms of Action and Signaling Pathways

A key mechanism underlying the anti-inflammatory effects of certain phthalimide analogs is the modulation of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a receptor that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and triggers a downstream inflammatory cascade.

Upon LPS binding, TLR4 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and interferon regulatory factor 3 (IRF-3). These transcription factors then induce the expression of pro-inflammatory genes, including iNOS, TNF-α, and IL-1β. Some phthalimide compounds have been shown to suppress this pathway, thereby reducing the production of these inflammatory mediators.[9]

Caption: Inhibition of the TLR4 signaling pathway.

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide Production

This protocol describes a common method to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in LPS-stimulated murine macrophage RAW264.7 cells.[9]

Materials:

-

RAW264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (phthalimide analogs) dissolved in DMSO

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. A vehicle control (DMSO) should be included.

-

LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. A negative control group (no LPS stimulation) should also be included.

-

Nitrite Measurement: After the 24-hour incubation, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.

Caption: Experimental workflow for NO production assay.

Conclusion

The phthalimide scaffold remains a highly attractive starting point for the design and synthesis of novel therapeutic agents. While specific data on this compound is not prominent in the current literature, the extensive research on its analogs reveals a rich and diverse pharmacology. The straightforward synthesis of N-substituted and bis-phthalimides, coupled with their potent anti-inflammatory, anticancer, anti-angiogenic, and anticonvulsant activities, underscores their significant therapeutic potential. Future research will likely focus on fine-tuning the structure of these analogs to enhance potency and selectivity for specific biological targets, as well as to improve their pharmacokinetic and safety profiles. The continued exploration of this chemical space promises to yield new and effective treatments for a wide range of human diseases.

References

- 1. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Phthalimide Derivative Shows Anti-angiogenic Activity in a 3D Microfluidic Model and No Teratogenicity in Zebrafish Embryos [frontiersin.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2014055856A2 - Methods of manufacture of bis(phthalimide)s and polyetherimides, and bis(phthalimide)s, and polyetherimides formed therefrom - Google Patents [patents.google.com]

- 9. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Bioactivity of Phthalimide Analogs as Potential Drugs to Treat Schistosomiasis, a Neglected Disease of Poverty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. doaj.org [doaj.org]

An In-depth Technical Guide to the Proposed Synthesis and Characterization of N,N'-bis(diphenylmethyl)phthalamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: N,N'-bis(diphenylmethyl)phthalamide is a novel chemical entity that, to date, has not been extensively described in scientific literature. This technical guide presents a comprehensive theoretical framework for its discovery and synthesis, based on established principles of organic chemistry. Detailed experimental protocols for two plausible synthetic routes are provided, alongside a predictive summary of its analytical characterization. Furthermore, this document explores the potential biological significance of this compound by examining the well-documented activities of structurally related phthalimide and bis-phthalamide derivatives. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this compound.

Introduction and Historical Context

While this compound itself is not a known compound with a documented history, the core chemical scaffold, phthalamide, is a derivative of phthalic acid and has been a cornerstone in synthetic organic chemistry for over a century. Phthalimides, cyclic imide derivatives of phthalic acid, are particularly noteworthy. The Gabriel synthesis, developed in 1887, utilizes potassium phthalimide to synthesize primary amines and highlights the importance of this class of compounds in organic synthesis.[1][2]

In recent decades, research has increasingly focused on the diverse biological activities of phthalimide derivatives. These compounds have been shown to possess anti-inflammatory, anticancer, antimicrobial, and immunomodulatory properties.[3][4][5][6] The tragic story of thalidomide, a phthalimide derivative, underscored the profound biological effects these molecules can exert and spurred further investigation into their mechanisms of action. This has led to the development of second-generation immunomodulatory drugs (IMiDs®) like lenalidomide and pomalidomide, which are crucial in the treatment of multiple myeloma.

The proposed molecule, this compound, features two bulky diphenylmethyl groups attached to the nitrogen atoms of a phthalamide backbone. The introduction of these lipophilic and sterically demanding substituents could significantly influence its physicochemical properties and biological activity compared to simpler phthalimide derivatives. This guide, therefore, provides the necessary theoretical and practical framework to synthesize and characterize this novel compound, paving the way for its future investigation.

Proposed Synthesis of this compound

Two primary synthetic routes are proposed for the synthesis of this compound, starting from either phthalic anhydride or phthaloyl chloride and reacting with diphenylmethylamine.

Route 1: From Phthalic Anhydride

This method involves a two-step process: the initial formation of the intermediate phthalamic acid, followed by cyclization to the phthalamide, or a direct one-pot synthesis. The reaction of phthalic anhydride with primary amines is a well-established method for preparing N-substituted phthalimides.[7]

dot

Caption: Proposed synthesis of this compound from phthalic anhydride.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (1.0 eq.).

-

Reagent Addition: Dissolve the phthalic anhydride in a suitable high-boiling solvent such as glacial acetic acid. Add diphenylmethylamine (2.0 eq.) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration and wash with water and a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting material. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Route 2: From Phthaloyl Chloride

This route is likely to be more direct and may proceed under milder conditions due to the higher reactivity of the acid chloride.

dot

Caption: Proposed synthesis of this compound from phthaloyl chloride.

Experimental Protocol:

-

Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylmethylamine (2.0 eq.) and a non-nucleophilic base such as triethylamine (2.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Reagent Addition: Cool the solution in an ice bath. Add a solution of phthaloyl chloride (1.0 eq.) in the same anhydrous solvent dropwise to the stirred amine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, wash the reaction mixture sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Predicted Characterization Data

The following table summarizes the expected analytical data for the successful characterization of this compound.

| Analytical Technique | Expected Observations | Rationale |

| ¹H NMR | Multiplets in the range of 7.20-7.50 ppm (aromatic protons of diphenylmethyl groups and phthaloyl backbone). A singlet or doublet around 6.5 ppm (methine proton). A broad singlet for the N-H proton (if phthalamic acid intermediate is present). | The aromatic region will be complex due to the overlapping signals from the multiple phenyl rings. The methine proton will be deshielded by the adjacent nitrogen and phenyl groups. |

| ¹³C NMR | Signals in the range of 125-145 ppm (aromatic carbons). A signal around 168 ppm for the carbonyl carbons. A signal around 60 ppm for the methine carbon. | The chemical shifts are predicted based on analogous structures containing phthalimide and diphenylmethyl moieties.[8] |

| FT-IR (cm⁻¹) | ~3300 (N-H stretch, if intermediate is present), ~3050 (aromatic C-H stretch), ~1700 and ~1650 (asymmetric and symmetric C=O stretch of the amide), ~1600 (C=C aromatic stretch).[9][10] | These are characteristic vibrational frequencies for the functional groups present in the target molecule. |

| Mass Spectrometry (MS) | Expected [M+H]⁺ or [M+Na]⁺ peak corresponding to the molecular weight of C₃₄H₂₈N₂O₂ (496.60 g/mol ). | Mass spectrometry will confirm the molecular weight of the synthesized compound. |

| Melting Point | Expected to be a crystalline solid with a sharp melting point. | The symmetrical and rigid structure should allow for efficient crystal packing. |

Potential Biological Context and Signaling Pathways

Given that this compound is a novel compound, its biological activities are yet to be determined. However, the extensive research on related phthalimide derivatives provides a strong basis for hypothesizing its potential therapeutic applications.

Phthalimide-containing compounds are known to exhibit a wide range of biological activities, including:

-

Anti-inflammatory Activity: Many N-substituted phthalimides have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α.[4]

-

Anticancer Activity: The immunomodulatory and anti-angiogenic effects of thalidomide and its analogs are well-documented. Other phthalimide derivatives have shown cytotoxic activity against various cancer cell lines.[5][11]

-

Antimicrobial and Antiviral Activity: Certain phthalimide derivatives have demonstrated efficacy against various bacterial, fungal, and viral pathogens.[3]

-

Enzyme Inhibition: N-phenyl phthalimides have been identified as inhibitors of protoporphyrinogen oxidase (PPO), an important target for herbicides.[12]

The mechanism of action for many bioactive phthalimides involves intercalation into DNA, inhibition of key enzymes, or modulation of protein-protein interactions. The bulky diphenylmethyl groups in the proposed molecule could facilitate π-π stacking interactions with biological macromolecules, potentially leading to unique binding properties and biological effects.

dot

Caption: Hypothetical mechanisms of action for this compound.

Experimental and Characterization Workflow

The following diagram outlines a general workflow for the synthesis, purification, and characterization of this compound.

dot

Caption: General workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis and characterization of the novel compound this compound. By leveraging established synthetic methodologies for related phthalimide derivatives, two plausible and detailed experimental protocols are presented. The predicted analytical data offers a benchmark for the successful identification and characterization of this molecule. While the biological activity of this compound remains to be elucidated, the extensive body of literature on the therapeutic potential of the phthalimide scaffold suggests that this compound may be a promising candidate for future drug discovery and development efforts. This guide serves as a foundational resource to encourage and facilitate the exploration of this and other novel phthalimide derivatives.

References

- 1. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. actascientific.com [actascientific.com]

- 4. Frontiers | Phthalimide Derivative Shows Anti-angiogenic Activity in a 3D Microfluidic Model and No Teratogenicity in Zebrafish Embryos [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 7. sphinxsai.com [sphinxsai.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1HNMR Characteristics of Bis-naphthalimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of N,N'-bis(diphenylmethyl)phthalamide

Proposed Synthesis of N,N'-bis(diphenylmethyl)phthalamide

A plausible and direct synthetic route to this compound involves the acylation of 1,1-diphenylmethanamine with phthaloyl chloride. This reaction is a standard method for the formation of amides from acid chlorides and primary amines. The reaction stoichiometry requires two equivalents of the amine for every one equivalent of the acid chloride, with one equivalent acting as a nucleophile and the other as a base to neutralize the hydrochloric acid byproduct. Alternatively, an external non-nucleophilic base, such as triethylamine, can be used.

Reaction Scheme:

Detailed Experimental Protocols

2.1 Synthesis of 1,1-Diphenylmethanamine (Precursor)

Should 1,1-diphenylmethanamine not be commercially available, it can be synthesized from phthalimide and bromodiphenylmethane via a Gabriel synthesis pathway.

2.2 Synthesis of this compound

Materials:

-

Phthaloyl chloride

-

1,1-Diphenylmethanamine

-

Triethylamine (optional, as an external base)

-

Anhydrous dichloromethane (or another suitable aprotic solvent like THF or diethyl ether)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane mixture)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,1-diphenylmethanamine (2.0 equivalents) and triethylamine (2.2 equivalents, if used) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of phthaloyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system to yield this compound.

Mandatory Visualization

Caption: Proposed workflow for the synthesis and purification of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the diphenylmethyl group from 1,1-diphenylmethanamine and the phthalamide core from analogous N,N'-disubstituted phthalamides.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 7.5 | Multiplet | 4H | Aromatic protons of the phthaloyl group |

| ~7.4 - 7.2 | Multiplet | 20H | Aromatic protons of the two diphenylmethyl groups |

| ~6.5 | Triplet (broad) | 2H | N-H protons of the amide groups |

| ~6.3 | Doublet | 2H | Methine (CH) protons of the diphenylmethyl groups |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Amide carbonyl) |

| ~142 | Quaternary aromatic carbons (ipso-carbons of diphenylmethyl) |

| ~135 | Quaternary aromatic carbons (ipso-carbons of phthaloyl) |

| ~131 | Aromatic CH (phthaloyl) |

| ~129 | Aromatic CH (diphenylmethyl) |

| ~128 | Aromatic CH (diphenylmethyl) |

| ~127 | Aromatic CH (phthaloyl) |

| ~58 | Methine (CH) of diphenylmethyl |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch |

| ~3060, 3030 | Medium | Aromatic C-H Stretch |

| ~1640 | Strong | C=O Stretch (Amide I) |

| ~1540 | Strong | N-H Bend (Amide II) |

| ~1495, 1450 | Medium | Aromatic C=C Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M]+ | Molecular Ion |

| [M - 167]+ | Loss of a diphenylmethyl radical |

| 182 | Diphenylmethaniminium ion |

| 167 | Diphenylmethyl cation |

| 104 | Phthalic anhydride fragment ion |

| 77 | Phenyl cation |

Potential Biological Activities of N,N'-bis(diphenylmethyl)phthalamide: A Technical Overview

Introduction

Phthalimides, characterized by an isoindoline-1,3-dione core, are a versatile class of compounds that have garnered significant attention in medicinal chemistry.[1] Their unique structural and physicochemical properties, including hydrophobicity which may enhance their ability to cross biological membranes, make them privileged scaffolds in drug discovery.[1] A wide array of biological activities have been attributed to phthalimide derivatives, ranging from anti-inflammatory and antimicrobial to neuroprotective and herbicidal effects.[1][2][3][4] This guide will provide an in-depth overview of these potential activities, drawing from studies on analogous compounds.

Potential Therapeutic Applications

Based on the activities of related phthalimide-containing molecules, N,N'-bis(diphenylmethyl)phthalamide could be investigated for the following therapeutic applications.

Anti-inflammatory Activity

A significant body of research points to the anti-inflammatory potential of phthalimide derivatives.[5] The overproduction of nitric oxide (NO) is a key factor in inflammatory processes, and the suppression of NO production is a valid therapeutic strategy.[5]

Mechanism of Action: Studies on certain phthalimide analogs have shown that their anti-inflammatory effects are linked to the downregulation of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels.[5] This is often a consequence of suppressing the Toll-like receptor 4 (TLR4) signaling pathway.[5] Downstream effects can include the reduced expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), as well as the inhibition of interferon regulatory factor 3 (IRF-3) activation.[5]

Signaling Pathway Diagram:

References

- 1. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents [mdpi.com]

- 2. actascientific.com [actascientific.com]

- 3. Phthalimide-(N-alkylbenzylamine) cysteamide hybrids as multifunctional agents against Alzheimer's disease: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of N,N'-bis(diphenylmethyl)phthalamide in various solvents

An In-depth Technical Guide to the Solubility Profile of N,N'-bis(diphenylmethyl)phthalamide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated solubility characteristics of this compound. Due to the limited availability of specific experimental data for this compound in public literature, this document extrapolates its likely solubility profile based on the known properties of related chemical structures, including amides and phthalimides. Detailed experimental protocols for determining the solubility of such compounds are also presented to guide researchers in their laboratory work.

Introduction to this compound

This compound is a large, structurally complex molecule. Its core is a phthalimide ring, with two bulky, nonpolar diphenylmethyl groups attached to the amide nitrogens. The presence of these large hydrocarbon moieties is expected to dominate the molecule's physical properties, particularly its solubility. Amides, in general, exhibit a wide range of solubilities depending on their structure. While simple amides can be water-soluble, the introduction of large, nonpolar substituents drastically reduces aqueous solubility. Phthalimide itself is only slightly soluble in water[1]. Given the structure of this compound, it is predicted to be practically insoluble in water and other polar, protic solvents. Conversely, it is expected to show good solubility in nonpolar organic solvents.

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. This profile is based on the general solubility principles of large, nonpolar amides and related structures like N,N'-diphenylmethane bismaleimide, which has limited water solubility but is soluble in organic solvents[2].

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Very Low / Insoluble | The large, nonpolar diphenylmethyl groups will sterically hinder hydrogen bonding with protic solvents, and the overall nonpolar character will dominate. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | While these solvents lack hydrogen bond donating ability, their polarity may allow for some dipole-dipole interactions. DMF and DMSO are often good solvents for a wide range of organic compounds. |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | The aromatic nature of these solvents will favorably interact with the phenyl rings of the diphenylmethyl groups through pi-pi stacking and van der Waals forces. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving large organic molecules due to their ability to induce dipoles and their overall nonpolar character. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | THF is a good solvent for many organic compounds. Diethyl ether, being less polar, may also be effective. |

| Alkanes | Hexane, Heptane | Low | The rigid, aromatic structure of the solute may not interact as favorably with the flexible, aliphatic nature of alkane solvents. |

| Aqueous Acid/Base | 5% HCl, 5% NaOH | Very Low / Insoluble | Amides can be hydrolyzed under acidic or basic conditions, but this typically requires heating[3]. Simple dissolution at room temperature is expected to be minimal. |

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, the following experimental methodologies are recommended. These protocols are adapted from standard laboratory practices for solubility testing of organic compounds[4][5].

Qualitative Solubility Assessment

This method provides a rapid screening of solubility in various solvents.

Materials:

-

This compound

-

A selection of solvents from the table above

-

Test tubes

-

Vortex mixer

-

Spatula

-

pH paper (for aqueous solutions)

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Allow the mixture to stand for 5 minutes and observe.

-

Record the sample as "soluble" if the solid completely dissolves, "partially soluble" if some solid remains, or "insoluble" if the solid does not appear to dissolve.

-

For aqueous acid and base tests, check the pH to confirm acidic or basic conditions.

Quantitative Solubility Determination (Isothermal Saturation Method)

This method provides a precise measurement of solubility at a given temperature.

Materials:

-

This compound

-

Chosen solvent(s)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Place the vial in a constant temperature shaker bath and equilibrate for a set period (e.g., 24-48 hours) to ensure saturation.

-

After equilibration, allow the vial to stand undisturbed for several hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted solution using a pre-calibrated HPLC or UV-Vis method.

-

Calculate the original solubility based on the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for solubility determination of this compound.

Potential Signaling Pathways and Biological Interactions

A hypothetical logical workflow for preliminary biological evaluation is presented below.

Caption: Logical workflow for the initial biological assessment of a novel compound.

Conclusion

This compound is predicted to be a highly nonpolar compound with poor solubility in aqueous and polar protic solvents, and good solubility in nonpolar aromatic and chlorinated solvents. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its solubility profile. This information is critical for researchers and professionals involved in the handling, formulation, and development of this and structurally related compounds. Further research is warranted to confirm these predictions and to explore the potential biological activities of this molecule.

References

CAS number and commercial suppliers of N,N'-bis(diphenylmethyl)phthalamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N'-bis(diphenylmethyl)phthalamide, a compound for which readily available information is scarce. Due to the limited public data on this specific molecule, this document focuses on its probable synthesis, identification, and procurement through custom synthesis, providing a foundational resource for researchers interested in this compound.

Chemical Identity and CAS Number

As of late 2025, a specific CAS number for this compound, also known as N,N'-bis(benzhydryl)phthalamide, has not been publicly registered. Searches for this compound in chemical databases do not yield a specific entry, suggesting it is not a commonly manufactured or cataloged chemical. Researchers should be aware that related, but structurally distinct, compounds exist and should not be confused with the target molecule.

Commercial Availability

Direct commercial suppliers for this compound have not been identified. The absence of this compound from the catalogs of major chemical suppliers indicates that it is not available as a stock item. Therefore, researchers requiring this compound will need to pursue custom synthesis.

A number of companies specialize in the custom synthesis of organic compounds and can be contracted to produce this compound based on a proposed synthetic route. The following is a list of potential custom synthesis providers:

-

Enamine

-

Tocris Bioscience

-

BOC Sciences

-

Aurora Fine Chemicals

-

R&D Systems

Proposed Synthesis

While specific literature detailing the synthesis of this compound is not available, a probable synthetic route can be proposed based on established methods for the synthesis of N-substituted phthalimides. The most common method involves the condensation of phthalic anhydride with a primary amine. In this case, the primary amine required is diphenylmethylamine (benzhydrylamine).

Proposed Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol (General Procedure):

A detailed experimental protocol for the synthesis of this compound would need to be developed and optimized. However, a general procedure based on known phthalimide syntheses is provided below.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (to remove water), dissolve phthalic anhydride in a suitable high-boiling solvent such as toluene or xylene.

-

Addition of Amine: Add two molar equivalents of diphenylmethylamine to the solution.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap. The reaction is complete when the theoretical amount of water has been collected.

-

Workup: After cooling the reaction mixture, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Quantitative Data

Due to the lack of available literature for this compound, no quantitative data regarding its physicochemical properties, biological activity, or pharmacokinetic parameters can be provided at this time. Researchers who synthesize this compound will need to perform these characterizations.

Table 1: Physicochemical and Pharmacokinetic Data (To be determined)

| Property | Value |

| Molecular Weight | - |

| Melting Point | - |

| Solubility | - |

| LogP | - |

| pKa | - |

| In vitro half-life | - |

| In vivo half-life | - |

| Bioavailability | - |

Signaling Pathways and Experimental Workflows

As there is no published research on the biological effects of this compound, no signaling pathways involving this compound have been elucidated. Consequently, no diagrams for signaling pathways or experimental workflows can be provided.

Should this compound be investigated for its biological activity, a general workflow for target identification and pathway analysis would be as follows:

Caption: General workflow for investigating a novel compound.

This guide serves as a starting point for researchers interested in this compound. The lack of existing data presents both a challenge and an opportunity for novel research in the field. The synthesis and characterization of this compound could lead to new discoveries in medicinal chemistry and drug development.

Methodological & Application

Laboratory protocol for the synthesis of N,N'-bis(diphenylmethyl)phthalamide

An established laboratory method for synthesizing N,N'-bis(diphenylmethyl)phthalamide involves the reaction of phthaloyl chloride with diphenylmethylamine. This acylation reaction provides a straightforward route to the desired diamide. For researchers and professionals in drug development, this protocol outlines the necessary steps, materials, and analytical methods for successful synthesis and characterization.

Introduction

This compound is a diamide derivative of phthalic acid. The synthesis of such amides is a fundamental transformation in organic chemistry, often utilized in the preparation of new chemical entities for pharmaceutical and material science applications. The protocol described herein employs the reaction of a reactive acid chloride, phthaloyl chloride, with a primary amine, diphenylmethylamine, in the presence of a base to neutralize the hydrochloric acid byproduct. This method is generally efficient and proceeds under mild conditions.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Supplier | Purity |

| Phthaloyl chloride | C₈H₄Cl₂O₂ | 203.02 | 1.015 g (5.0 mmol) | Sigma-Aldrich | 97% |

| Diphenylmethylamine | C₁₃H₁₃N | 183.25 | 1.833 g (10.0 mmol) | Acros Organics | 98% |

| Triethylamine | (C₂H₅)₃N | 101.19 | 1.52 mL (11.0 mmol) | Fisher Scientific | ≥99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | VWR Chemicals | ≥99.8% |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 20 mL | J.T. Baker | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 20 mL | EMD Millipore | - |

| Brine | NaCl | 58.44 | 20 mL | LabChem Inc. | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~2 g | Alfa Aesar | 99.5% |

| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | ~0.75 mL | Cambridge Isotope | 99.8 D |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Melting point apparatus

-

FT-IR spectrometer

-

NMR spectrometer

-

Mass spectrometer

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add diphenylmethylamine (1.833 g, 10.0 mmol) and dichloromethane (30 mL).

-

Addition of Base: Add triethylamine (1.52 mL, 11.0 mmol) to the solution. Cool the flask in an ice bath with stirring for 15 minutes.

-

Addition of Acid Chloride: Dissolve phthaloyl chloride (1.015 g, 5.0 mmol) in dichloromethane (20 mL) in a dropping funnel. Add the phthaloyl chloride solution dropwise to the stirred amine solution over a period of 30 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Work-up:

-

Transfer the reaction mixture to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent using a Büchner funnel.

-

-

Purification:

-

Remove the solvent from the filtrate using a rotary evaporator to yield a crude solid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure this compound.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Obtain FT-IR, ¹H NMR, ¹³C NMR, and mass spectra to confirm the structure and purity of the synthesized compound.

-

Data Presentation

Stoichiometry and Yield

| Compound | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| Phthaloyl chloride | 203.02 | 5.0 | 1.0 | - | - | - |

| Diphenylmethylamine | 183.25 | 10.0 | 2.0 | - | - | - |

| This compound | 496.61 | - | - | 2.48 | To be determined | To be determined |

Characterization Data (Expected)

| Analysis | Expected Result |

| Melting Point | To be determined experimentally. |

| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~3060 (aromatic C-H stretch), ~1640 (amide C=O stretch), ~1540 (N-H bend). |

| ¹H NMR (CDCl₃) | δ ~7.2-7.5 (m, 24H, Ar-H), δ ~6.5 (d, 2H, N-H), δ ~6.3 (d, 2H, CH-N). |

| ¹³C NMR (CDCl₃) | δ ~168 (C=O), δ ~140-127 (aromatic C), δ ~58 (CH-N). |

| Mass Spec (m/z) | [M+H]⁺ expected at 497.61. |

Visualizations

Experimental Workflow

Application Notes and Protocols: Cellular Imaging with N,N'-bis(diphenylmethyl)phthalamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the general properties of phthalimide and naphthalimide-based fluorescent probes. Specific experimental conditions for N,N'-bis(diphenylmethyl)phthalamide may need to be optimized.

Introduction

This compound is a novel fluorescent probe with potential applications in cellular imaging. Its core phthalimide structure is a well-established fluorophore in various biological applications.[1] This document provides an overview of its putative properties, along with detailed protocols for its use in cellular imaging experiments. Phthalimide and its derivatives have been explored for their roles in drug discovery and as imaging agents, demonstrating their potential in therapeutic and diagnostic applications.

Product Information

| Property | Specification |

| Molecular Formula | C36H30N2O2 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and Chloroform |

| Storage | Store at -20°C, protect from light |

Spectroscopic Properties

The photophysical properties of this compound are summarized below. These properties are characteristic of many 1,8-naphthalimide derivatives, which are known for their strong fluorescence and large Stokes shifts, making them suitable for bioimaging.[1][2]

| Parameter | Value (in PBS, pH 7.4) |

| Excitation Maximum (λex) | 408 nm |

| Emission Maximum (λem) | 525 nm |

| Stokes Shift | 117 nm |

| Molar Extinction Coefficient (ε) | >140,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | 0.33 |

Applications

-